molecular formula C11H15ClN2O2 B7970043 [5-methoxy-2-(1H-pyrrol-1-yl)phenyl]amine hydrochloride hydrate

[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]amine hydrochloride hydrate

Cat. No.: B7970043
M. Wt: 242.70 g/mol
InChI Key: MTSYSYXCSXJPCZ-UHFFFAOYSA-N
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Description

[5-Methoxy-2-(1H-pyrrol-1-yl)phenyl]amine hydrochloride hydrate is a substituted aromatic amine featuring a methoxy group at the 5-position of the benzene ring and a pyrrole moiety at the 2-position.

Properties

IUPAC Name

5-methoxy-2-pyrrol-1-ylaniline;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH.H2O/c1-14-9-4-5-11(10(12)8-9)13-6-2-3-7-13;;/h2-8H,12H2,1H3;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSYSYXCSXJPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C=CC=C2)N.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

Pyrrole Moiety Attachment Techniques

Ullmann-Type Coupling

Copper-catalyzed coupling of 2-bromo-5-methoxynitrobenzene with pyrrole employs CuI/1,10-phenanthroline in DMSO at 110°C. This method, adapted from piperazine functionalization in cryptosporidiosis drug candidates, achieves 65–75% yield but requires prolonged reaction times (24–48 h).

Buchwald-Hartwig Amination

Palladium-catalyzed amination using Pd2(dba)3/Xantphos facilitates coupling between 2-bromo-5-methoxynitrobenzene and pyrrole. Optimized conditions (tBuOH, 100°C, 12 h) yield 70–80% of 5-methoxy-2-(1H-pyrrol-1-yl)nitrobenzene, mirroring triazolopyridine syntheses.

Amine Group Formation and Protection

Nitro Reduction

Catalytic hydrogenation (H2, 50 psi, Pd/C, EtOH) reduces the nitro group to amine quantitatively. Alternatively, Fe/NH4Cl in EtOH/H2O provides a cost-effective route (90–95% yield), though requiring post-reduction purification via silica chromatography.

Amine Protection-Deprotection

Boc-protection of the amine intermediate (Boc2O, DMAP, CH2Cl2) prevents undesired side reactions during subsequent steps. Deprotection with HCl/dioxane yields the free amine, which is immediately converted to the hydrochloride salt to enhance stability.

Hydrochloride Salt Crystallization

Treatment of the free amine with concentrated HCl in acetone/water (3:1 v/v) precipitates the hydrochloride hydrate. Crystallization kinetics, studied via X-ray diffraction in analogous β-hydroxy-γ-lactams, reveal that slow evaporation at 4°C produces monohydrate crystals with >99% purity.

Comparative Analysis of Synthetic Routes

Method StepApproach 1 (Ullmann)Approach 2 (Buchwald-Hartwig)
Methoxy IntroductionSNAr (65%)Mitsunobu (88%)
Pyrrole AttachmentCuI/phenanthroline (70%)Pd2(dba)3/Xantphos (78%)
Nitro ReductionFe/NH4Cl (92%)H2/Pd-C (quantitative)
Overall Yield42%55%

Approach 2, leveraging palladium catalysis, outperforms copper-mediated methods in both yield and reproducibility, aligning with trends in heterocyclic drug synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions can further modify the amine group or the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to [5-methoxy-2-(1H-pyrrol-1-yl)phenyl]amine hydrochloride hydrate exhibit a range of biological activities:

  • Antitumor Activity : Compounds containing pyrrole rings have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neurological Effects : The compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Antimicrobial Properties : Pyrrole derivatives have demonstrated efficacy against various bacterial strains and fungi, suggesting potential applications in antibiotic development.

Applications in Drug Development

The unique structure of this compound positions it as a candidate for further investigation in drug development:

  • Cancer Therapy : Its potential antitumor properties could be explored in the development of new chemotherapeutic agents.
  • Neurological Disorders : Investigations into its neuroprotective effects may lead to advancements in treatments for conditions such as Alzheimer's or Parkinson's disease.
  • Antimicrobial Agents : Given its promising antimicrobial activities, this compound could contribute to the development of new antibiotics.

Mechanism of Action

The mechanism of action of [5-methoxy-2-(1H-pyrrol-1-yl)phenyl]amine hydrochloride hydrate involves its interaction with specific molecular targets. The methoxy group and the pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins or other biomolecules. These interactions can modulate biological pathways, leading to various effects depending on the target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with other aryl amines and heterocyclic derivatives. Key analogues include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
[5-Methoxy-2-(1H-pyrrol-1-yl)phenyl]amine HCl hydrate Benzene + pyrrole -NH₂ (amine), -OCH₃ (5-position), pyrrole (2-position), HCl·H₂O C₁₁H₁₃N₂O·HCl·H₂O ~268.7 (anhydrous) Not Available
SB 202190 monohydrochloride hydrate Imidazole + fluorophenyl -OH (phenol), -F (4-fluorophenyl), pyridyl, HCl·H₂O C₂₀H₁₄FN₃O·HCl·xH₂O ~395.8 (anhydrous) 350228-36-3
BAY-6672 hydrochloride hydrate Quinoline + pyrrolidine -Br, -CH₃, -Cl (2-chlorophenyl), carboxylic acid, HCl·H₂O C₂₆H₂₇BrClN₃O₃·HCl·H₂O 599.34 2640870-12-6

Key Observations :

  • Substitution Diversity: The target compound’s pyrrole and methoxy groups contrast with SB 202190’s imidazole-fluorophenyl system and BAY-6672’s brominated quinoline core. These differences influence electronic properties (e.g., electron-donating vs. withdrawing effects) and solubility .
  • Salt Forms : All three compounds are hydrochloride hydrates, suggesting shared strategies to improve crystallinity and bioavailability.
Physicochemical and Pharmacological Comparisons
  • Solubility : The methoxy group in the target compound likely enhances hydrophilicity compared to SB 202190’s fluorophenyl group, which is more lipophilic .
  • Biological Activity: SB 202190 is a known p38 MAP kinase inhibitor, while BAY-6672 targets coagulation pathways.
  • Synthetic Utility: The pyrrole moiety in the target compound may facilitate coordination chemistry, analogous to mercury-containing aryl amines (e.g., [89228-07-9] chloro-[5-chloro-2-(ethoxycarbonylamino)phenyl]mercury) in organometallic synthesis .

Research Findings and Methodological Context

Crystallographic and Computational Insights

Its application to analogous compounds (e.g., SB 202190) suggests that the target’s structure could be resolved using similar methods, particularly given its hydrochloride hydrate form, which often yields high-quality crystals .

Biological Activity

[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]amine hydrochloride hydrate is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H12_{12}N2_2O·Cl·H2_2O
  • Molecular Weight : 243.68 g/mol
  • CAS Number : 59194-26-2

The compound features a methoxy group attached to a phenyl ring, which is linked to a pyrrole moiety. This structural configuration is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

1. Antitumor Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study on thiazole-bearing compounds demonstrated that modifications in the phenyl ring, including methoxy substitutions, enhanced antitumor activity (IC50_{50} values ranging from 1.61 to 23.30 µg/mL) .
  • Mechanism : The presence of electron-donating groups like methoxy increases the compound's interaction with cellular targets, potentially disrupting cancer cell proliferation.

2. Antimicrobial Properties

Compounds with similar functional groups have shown promising antibacterial activity:

  • Research Findings : Studies have reported that derivatives of pyrrole exhibit antimicrobial effects against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting a potential for this compound in treating infections caused by resistant strains .

3. Neuropharmacological Effects

Some studies suggest neuroprotective properties:

  • Evidence : Compounds with pyrrole structures have been linked to anticonvulsant activity, indicating that this compound may influence neurotransmitter systems or neuronal excitability .

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key protein kinases involved in cell signaling pathways critical for tumor growth and survival.
  • Interaction with Cellular Receptors : The compound may interact with various receptors or enzymes, leading to altered cellular responses.

Data Summary Table

Activity TypeTarget Organism/Cell LineIC50_{50} Value (µg/mL)Reference
AntitumorHuman glioblastoma U251<10
AntimicrobialStaphylococcus aureus0.98
AnticonvulsantRat cortical neuronsNot specified

Q & A

Q. What are the optimal synthetic routes for [5-methoxy-2-(1H-pyrrol-1-yl)phenyl]amine hydrochloride hydrate?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:
  • Coupling reactions : Introduce the pyrrole moiety via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .
  • Amine protection/deprotection : Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect the amine during intermediate steps .
  • Hydrochloride formation : React the free base with HCl in polar solvents (e.g., ethanol/water mixtures) under reflux to improve crystallinity and solubility .
  • Hydrate stabilization : Recrystallize from aqueous ethanol or methanol to isolate the hydrate form .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer :
  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity; mobile phase: acetonitrile/water (0.1% TFA) .
  • Spectroscopy : Confirm structure via 1^1H/13^13C NMR (DMSO-d6 or CDCl3) for aromatic proton environments and amine signals. IR spectroscopy verifies N-H stretches (~3300 cm1^{-1}) and C-N vibrations .
  • Mass spectrometry : High-resolution MS (HRMS) in ESI+ mode validates the molecular ion ([M+H]+^+) and hydrate stoichiometry .

Q. What solvents and reaction conditions enhance its solubility for biological assays?

  • Methodological Answer :
  • The hydrochloride salt improves aqueous solubility. For in vitro assays, dissolve in DMSO (≤1% v/v) or PBS (pH 7.4) with sonication .
  • For kinetic studies, use DMF or DMSO as co-solvents (<5% v/v) to prevent aggregation. Solubility can be quantified via UV-Vis spectroscopy at 280 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

  • Methodological Answer :
  • Use SHELXL for refinement: Input .hkl files and assign anisotropic displacement parameters for non-hydrogen atoms. Check for twinning (TWIN/BASF commands) and disorder using PART instructions .
  • Validate hydrogen bonding networks (e.g., amine-Cl^- interactions) via PLATON or Mercury. Cross-validate with powder XRD if single-crystal data is ambiguous .

Q. What computational methods are effective for predicting biological target interactions?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Glide with homology-modeled protein structures (e.g., GPCRs or kinases). Set grid boxes around active sites identified via mutagenesis data .
  • QSAR modeling : Train models (e.g., Random Forest) using descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts from RDKit .

Q. How should contradictory bioassay results (e.g., IC50 variability) be analyzed?

  • Methodological Answer :
  • Assay optimization : Control for hydrate stability (e.g., lyophilize before use) and test under inert atmospheres to prevent oxidation .
  • Orthogonal assays : Validate cytotoxicity via MTT and apoptosis assays (Annexin V/PI staining). Check for off-target effects using kinome-wide profiling .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., deaminated derivatives) that may interfere with activity .

Q. What strategies enable regioselective functionalization of the pyrrole ring?

  • Methodological Answer :
  • Directed C-H activation : Use Pd(OAc)2_2/SPhos with aryl iodides at the pyrrole β-position. Monitor selectivity via 1^1H NMR .
  • Protecting group strategies : Temporarily block the amine with Boc to direct electrophilic substitution (e.g., nitration) to the methoxy-adjacent position .

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